molecular formula C13H16ClNO2 B13442640 (2S,6R)-Hydroxyketamine

(2S,6R)-Hydroxyketamine

Cat. No.: B13442640
M. Wt: 253.72 g/mol
InChI Key: WAXHSFGMMWDOAE-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-Hydroxyketamine is a stereoisomeric metabolite of the anesthetic and antidepressant drug ketamine (Item No. 1925). It is formed in vivo alongside other hydroxyketamine and hydroxynorketamine (HNK) stereoisomers through the cytochrome P450-mediated metabolism of ketamine . As a research chemical, it is a valuable tool for investigating the complex metabolic pathways of ketamine and the distinct biological activities of its various metabolites . Research into ketamine metabolites like this compound is crucial for elucidating the mechanisms underlying ketamine's rapid antidepressant effects, which may be mediated by metabolites rather than, or in addition to, the parent drug itself . While other stereoisomers, such as (2R,6R)-HNK, have been more extensively studied and shown to exert potent antidepressant-relevant actions in preclinical models with a mechanism that may be independent of NMDA receptor inhibition, the specific pharmacological profile and research applications of this compound are an area of active investigation . Studies indicate that different stereoisomers of ketamine metabolites have unique and specific biological activities, highlighting the importance of individual compounds for targeted research . This compound is intended for research purposes only by trained professionals. For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(2S,6R)-2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexan-1-one

InChI

InChI=1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13+/m1/s1

InChI Key

WAXHSFGMMWDOAE-YPMHNXCESA-N

Isomeric SMILES

CN[C@@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl

Canonical SMILES

CNC1(CCCC(C1=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

Preclinical Pharmacological Investigations of 2s,6r Hydroxyketamine

In Vitro Receptor Interaction Profiling

The preclinical assessment of (2S,6R)-hydroxyketamine (HNK) has revealed a distinct pharmacological profile compared to its parent compound, ketamine. The following sections detail its interactions with key neurotransmitter systems.

Assessment of N-methyl-D-aspartate Receptor (NMDAR) Modulatory Activity of this compound

While ketamine's primary mechanism of action is the noncompetitive antagonism of the N-methyl-D-aspartate receptor (NMDAR), its metabolite, this compound, demonstrates significantly less activity at this receptor. youtube.comnih.gov Research indicates that the (2R,6R)-HNK enantiomer, in particular, exerts its behavioral and antidepressant-like effects independently of NMDAR inhibition. nih.gov Studies have shown that antidepressant-relevant doses of (2R,6R)-HNK are well below the concentrations required to inhibit NMDARs in vivo. pnas.org In contrast, antidepressant doses of ketamine and the (2S,6S)-HNK metabolite do overlap with the concentrations needed to inhibit NMDAR-mediated responses. pnas.org

The binding affinities of various ketamine metabolites at the NMDA receptor have been determined using rat brain membranes and a selective NMDA receptor antagonist. The calculated inhibitory constant (Ki) for (2S,6S)-hydroxynorketamine was found to be 21.19 μM, while the Ki for (2R,6R)-hydroxynorketamine was greater than 100 μM, indicating a very low affinity for the NMDA receptor. nih.govnih.gov This suggests that direct NMDAR inhibition is unlikely to be the primary mechanism behind the pharmacological effects of (2R,6R)-HNK. pnas.org Some studies have reported that at high concentrations (50 µM), (2R,6R)-HNK can produce a significant inhibition of NMDAR currents. nih.gov However, at concentrations associated with its antidepressant-relevant effects, it has been found to produce a robust potentiation of excitatory synaptic transmission in hippocampal slices. pnas.org

CompoundNMDA Receptor Binding Affinity (Ki)
(S)-dehydronorketamine38.95 μM
(2S,6S)-hydroxynorketamine21.19 μM
(2R,6R)-hydroxynorketamine> 100 μM

Exploration of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR) Interactions by Hydroxynorketamine Stereoisomers

Investigations into the interactions of hydroxynorketamine stereoisomers with the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) have revealed inhibitory activity. Studies using patch-clamp techniques have shown that both (2S,6S)-hydroxynorketamine and (2R,6R)-hydroxynorketamine inhibit acetylcholine-evoked currents in α7-nAChR at concentrations of 1μM or less, whereas the parent compound, (R,S)-ketamine, is inactive at these concentrations. nih.govnih.gov The magnitude of the inhibitory effects of (2S,6S)-hydroxynorketamine and (2R,6R)-hydroxynorketamine were found to be similar. nih.gov

Further research has indicated that another ketamine metabolite, (R,S)-dehydronorketamine, is a potent and selective negative allosteric modulator of the α7-nAChR, with an IC50 of 55 ± 6 nM. nih.govresearchgate.net In contrast, (2S,6S)-hydroxynorketamine and (2R,6R)-hydroxynorketamine are weaker inhibitors of the α7-nAChR. nih.gov These findings suggest that the inhibitory activity of ketamine metabolites at the α7-nAChR may contribute to the clinical effects of ketamine. nih.govnih.gov

Compoundα7-nAChR ActivityIC50
(R,S)-dehydronorketamineInhibitor55 ± 6 nM
(2S,6S)-hydroxynorketamineInhibitor≤1μM
(2R,6R)-hydroxynorketamineInhibitor≤1μM
(R,S)-norketamineInhibitor≤1μM
(R,S)-ketamineInactive>1μM

Analysis of Interactions with Other Neurotransmitter Systems (e.g., Opioid Receptors, Metabotropic Glutamate (B1630785) Receptors)

Recent studies have explored the interaction of (2R,6R)-hydroxynorketamine with other neurotransmitter systems, particularly the opioid and metabotropic glutamate receptors. Molecular dynamics simulations and G-protein recruitment assays have shown that (2R,6R)-HNK is an inverse agonist at both μ and κ opioid receptors. bohrium.comnih.govnih.gov This inverse agonism is attenuated by the opioid antagonist naltrexone (B1662487). bohrium.comnih.govnih.gov This is consistent with findings that naltrexone can attenuate the antidepressant effects of ketamine in humans, suggesting an involvement of the opioid system. nih.gov However, other experimental data indicate that (2R,6R)-HNK does not bind to opioid receptors at concentrations up to 100 µM. researchgate.net

In addition to opioid receptors, the antidepressant-relevant actions of (2R,6R)-HNK appear to converge with metabotropic glutamate type 2 (mGlu2) receptor signaling. pnas.org Studies have shown that combined subeffective doses of an mGlu2/3 receptor antagonist and (2R,6R)-HNK exert synergistic antidepressant-like behavioral actions. pnas.org

Cellular and Synaptic Mechanisms of Action of this compound and Related Metabolites

The cellular and synaptic effects of this compound and its related metabolites are centered on the modulation of glutamatergic neurotransmission, particularly through the AMPA receptor pathway and presynaptic mechanisms.

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor (AMPAR) Pathway Engagement

A significant body of evidence suggests that the antidepressant-like effects of (2R,6R)-hydroxynorketamine are mediated through the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission. nih.govnih.gov This potentiation has been observed in hippocampal slices and is thought to be a key mechanism underlying its therapeutic effects. pnas.orgnih.gov The engagement of the AMPAR pathway by (2R,6R)-HNK is believed to occur downstream of NMDARs. nih.gov

Studies have shown that (2R,6R)-HNK leads to a robust potentiation of AMPAR-mediated excitatory synaptic transmission. pnas.orgnih.gov This is supported by findings that an antidepressant dose of ketamine increases the hippocampal membrane level of the AMPA glutamate receptor (GluA1) subunit. nih.gov This effect of ketamine is dependent on the inhibition of glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The antidepressant effects of (2R,6R)-HNK have also been shown to be dependent on mTORC1 and BDNF activity. pnas.org

Modulation of Presynaptic Glutamatergic Neurotransmission

Research indicates that (2R,6R)-hydroxynorketamine enhances excitatory synaptic transmission through a presynaptic mechanism that increases the probability of glutamate release. nih.govnih.gov This effect is concentration-dependent and occurs independently of NMDAR activity. nih.govnih.gov In rat hippocampal slices, the application of (2R,6R)-HNK caused a rapid and persistent potentiation of AMPAR-mediated field excitatory postsynaptic potentials (fEPSPs). nih.govnih.gov This potentiation was accompanied by a decrease in the paired-pulse ratio, which is indicative of a presynaptic site of action. nih.gov

Furthermore, in the presence of tetrodotoxin, (2R,6R)-HNK increased the frequency but not the amplitude of miniature excitatory postsynaptic currents (mEPSCs), providing further confirmation of a presynaptic mechanism. nih.gov This increase in glutamate release is selective for certain synapses, occurring at Schaffer collateral-CA1 projecting terminals but not at temporoammonic-CA1 projecting terminals. nih.govnih.gov The potentiation of glutamate release by (2R,6R)-HNK has been shown to require cAMP-dependent protein kinase (PKA) signaling. nih.govphysiology.org

Investigation of Intracellular Signaling Cascades

The antidepressant-like effects of (2S,6R)-hydroxynorketamine (HNK), a metabolite of ketamine, are linked to the activation of several intracellular signaling cascades. These pathways are crucial for processes like synaptogenesis and synaptic plasticity, which are thought to underlie its therapeutic actions.

Research indicates that the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a key player in the antidepressant-like effects of (2S,6R)-HNK. The activation of mTOR is considered a downstream effect of other signaling events initiated by the compound. Studies have shown that both (2S,6S)-HNK and (2R,6R)-HNK can enhance mTOR signaling. This activation is believed to contribute to the synaptogenesis that underlies the antidepressant effects of ketamine and its metabolites.

The antidepressant actions of (2R,6R)-HNK have been linked to brain-derived neurotrophic factor (BDNF) and its downstream signaling through the mechanistic target of rapamycin complex 1 (mTORC1). nih.gov Pharmacological inhibition of mTORC1 signaling in the medial prefrontal cortex (mPFC) has been shown to block the antidepressant effects of (2R,6R)-HNK. nih.govpnas.org This suggests that the activation of the BDNF-TrkB-mTORC1 cascade is a critical component of the mechanism of action of (2R,6R)-HNK. nih.gov Furthermore, mTOR has been identified as a significant upstream regulator of the response to (2R,6R)-HNK treatment. biorxiv.org

CompoundEffect on mTOR PathwayKey FindingsReferences
This compoundActivationEnhances mTOR signaling, contributing to synaptogenesis. nih.gov
(2R,6R)-HNKActivationAntidepressant effects are blocked by mTORC1 inhibitors in the mPFC. nih.govpnas.org

Brain-Derived Neurotrophic Factor (BDNF) signaling is critically involved in the antidepressant-like effects of (2S,6R)-HNK. The compound's actions are associated with an increase in BDNF release and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB).

Studies have demonstrated that the antidepressant effects of (2R,6R)-HNK are blocked in mice with a genetic variation that impedes the activity-dependent release of BDNF. nih.gov Furthermore, direct injection of a BDNF-neutralizing antibody into the medial prefrontal cortex (mPFC) also prevents the antidepressant actions of (2R,6R)-HNK. nih.gov The release of BDNF is triggered by the stimulation of voltage-dependent Ca2+ channels. pnas.org

The activation of the BDNF/TrkB signaling pathway is a crucial step. nih.gov Administration of (2R,6R)-HNK leads to increased levels of BDNF and a higher ratio of phosphorylated TrkB to total TrkB in the hippocampus. nih.gov The antidepressant-like effects of (2R,6R)-HNK can be prevented by a TrkB receptor antagonist. nih.gov This indicates that the therapeutic actions of (2R,6R)-HNK are dependent on the engagement of the BDNF-TrkB signaling pathway, which in turn influences synaptic plasticity. nih.gov

CompoundEffect on BDNF SignalingKey FindingsReferences
(2R,6R)-HNKActivationIncreases activity-dependent BDNF release and TrkB activation in the mPFC. nih.govpnas.org
(2R,6R)-HNKActivationAntidepressant effects are blocked by a TrkB antagonist. nih.gov

The intracellular signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and eukaryotic elongation factor 2 (eEF2) also plays a role in the actions of (2S,6R)-HNK.

Research has shown that (2R,6R)-HNK can rapidly potentiate glutamatergic transmission in the hippocampus. physiology.org This potentiation is blocked by the inhibition of either cAMP or its downstream target, cAMP-dependent protein kinase (PKA). physiology.orgnih.gov This suggests that the acute synaptic effects of (2R,6R)-HNK are mediated through the cAMP-PKA signaling pathway, leading to an increased probability of glutamate release. physiology.org Interestingly, this cAMP-PKA-dependent potentiation does not appear to rely on the activation of TrkB by BDNF, distinguishing the rapid synaptic effects from the sustained, BDNF-dependent antidepressant actions. physiology.org

CompoundSignaling PathwayEffectKey FindingsReferences
(2R,6R)-HNKcAMP-PKAActivationPotentiates glutamate release; blocked by cAMP or PKA inhibitors. physiology.orgnih.gov
(2R,6R)-HNKeEF2ModulationInhibition of eEF2 kinase downstream of mTORC1 activation allows for BDNF translation. nih.gov

(2S,6R)-HNK has been shown to influence the levels of serine racemase (SR), the enzyme responsible for synthesizing D-serine, a co-agonist at NMDA receptors.

In PC-12 cells, treatment with (2R,6R)-HNK led to a concentration-dependent increase in the protein levels of monomeric serine racemase. figshare.comresearchgate.net This effect was observed after 36 hours of treatment. figshare.comresearchgate.net The increased expression of serine racemase is a result of the enhanced mTOR function induced by HNK metabolites. blossomanalysis.com

CompoundEffect on Serine RacemaseExperimental ModelKey FindingsReferences
(2R,6R)-HNKIncreased protein levelsPC-12 cellsConcentration-dependent increase in monomeric serine racemase after 36 hours. figshare.comresearchgate.net

Effects on Synaptic Plasticity, Including Long-Term Potentiation (LTP)

(2S,6R)-HNK has significant effects on synaptic plasticity, particularly on N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Studies on hippocampal slices have shown that both (2S,6S)-HNK and (2R,6R)-HNK can inhibit the induction of LTP at Schaffer collateral-CA1 synapses. nih.gov (2S,6S)-HNK demonstrated a concentration-dependent inhibition of LTP, with an IC50 value suggesting greater potency than (2R,6R)-HNK. researchgate.net For instance, at a concentration of 10 µM, (2S,6S)-HNK reduced LTP to 106% ± 10%, while the same concentration of (2R,6R)-HNK reduced it to 124% ± 5%. researchgate.net This inhibition of NMDAR-mediated synaptic plasticity is considered a potential mechanism for the antidepressant-like effects of these metabolites. nih.gov

Conversely, other research suggests that (2R,6R)-HNK can prime synaptic plasticity, making it easier to induce LTP. nih.govbiorxiv.org It has been shown to rapidly potentiate synaptic efficacy at Schaffer collateral-CA1 synapses. nih.govbiorxiv.org This potentiation is followed by a persistent priming effect that promotes the formation of LTP. nih.gov This priming mechanism is dependent on protein kinase A (PKA) activity and is blocked by inhibitors of adenylyl cyclase 1. nih.govbiorxiv.org While the initial potentiation by (2R,6R)-HNK does not require NMDAR activity, the maintenance of synaptic priming does. biorxiv.org

CompoundEffect on LTPExperimental ModelKey FindingsReferences
(2S,6S)-HNKInhibitionMouse hippocampal slicesConcentration-dependent inhibition of LTP at Schaffer collateral-CA1 synapses. nih.govresearchgate.net
(2R,6R)-HNKInhibitionMouse hippocampal slicesInhibited LTP at a concentration of 10 µM. nih.govresearchgate.net
(2R,6R)-HNKPriming/PotentiationIn vitro hippocampal slice incubation modelRapidly potentiates synaptic efficacy and persistently primes for LTP formation. nih.govbiorxiv.org

Metabolism and Preclinical Pharmacokinetics of 2s,6r Hydroxyketamine

Biotransformation Pathways from Ketamine and Norketamine Precursors

The formation of (2S,6R)-hydroxyketamine is a multi-step process primarily occurring in the liver, involving the action of specific enzymes that catalyze the transformation of ketamine and its initial metabolite, norketamine.

The biotransformation of ketamine is heavily reliant on the cytochrome P450 (CYP) enzyme system, which is responsible for the stereoselective and regiospecific hydroxylation of both ketamine and norketamine. nih.govnih.govresearchgate.net The initial and major metabolic step is the N-demethylation of ketamine to norketamine, a reaction primarily catalyzed by CYP2B6 and CYP3A4. researchgate.net

Following the formation of norketamine, further metabolism via hydroxylation occurs. Specifically, the conversion of (S)-norketamine to (2S,6R)-hydroxynorketamine is a key pathway. Research has identified CYP2A6 as a major enzyme involved in the 6-hydroxylation of norketamine. researchgate.net The stereochemistry of the parent compound dictates the resulting metabolites, with (S)-ketamine leading to the formation of (2S,6R)-hydroxynorketamine. nih.gov

The metabolic cascade from ketamine to this compound involves distinct enzymatic reactions and the formation of key intermediates. The primary pathway begins with the N-demethylation of (S)-ketamine to (S)-norketamine. researchgate.netnih.gov Subsequently, (S)-norketamine undergoes hydroxylation at the C6 position of the cyclohexanone (B45756) ring to yield (2S,6R)-hydroxynorketamine. nih.gov

An alternative, though less prominent, pathway involves the direct hydroxylation of (S)-ketamine to this compound, which is then N-demethylated to form (2S,6R)-hydroxynorketamine. nih.gov The primary intermediate in the main pathway is (S)-norketamine, highlighting its crucial role as a precursor to the formation of this compound.

PrecursorEnzyme(s)Metabolite
(S)-KetamineCYP2B6, CYP3A4(S)-Norketamine
(S)-NorketamineCYP2A6(2S,6R)-Hydroxynorketamine
(S)-KetamineCYP2A6This compound
This compoundMultiple enzymes(2S,6R)-Hydroxynorketamine

Distribution and Elimination Characteristics in Animal Models

Preclinical pharmacokinetic studies in various animal models have shed light on how this compound is distributed throughout the body and subsequently eliminated.

Following administration of ketamine in animal models, this compound is readily detected in both plasma and brain tissue. nih.govpnas.orgresearchgate.netnih.govresearchgate.net In mice, after intraperitoneal injection of (2R,6R)-HNK, the maximum plasma concentration was observed at 2.5 minutes, while the peak concentration in the brain occurred at 5 minutes. nih.gov Concentrations in both plasma and brain tissue decline rapidly, becoming undetectable within an hour. nih.gov Studies have shown that this metabolite can be detected in the brain within 10 minutes of ketamine administration. researchgate.net

A critical factor for centrally acting compounds is their ability to penetrate the blood-brain barrier. The brain-to-plasma concentration ratio of this compound has been investigated in rodents. Following oral administration in mice and rats, the brain-to-plasma ratios were found to be between 0.67 and 1.2. researchgate.netnih.gov A brain-to-plasma ratio of approximately 1:1 has been reported in rodents, indicating efficient passage into the central nervous system. researchgate.net

The potential for oral administration of this compound has been explored in preclinical bioavailability studies. These studies have demonstrated favorable oral bioavailability in multiple species. The absolute oral bioavailability was reported to be between 46-52% in mice, 42% in rats, and 58% in dogs. researchgate.netnih.gov In mice, the relative oral bioavailability compared to intraperitoneal injection was 62%. nih.gov These findings suggest that this compound is well-absorbed after oral administration in these animal models. nih.gov

SpeciesAbsolute Oral Bioavailability (%)Brain-to-Plasma Ratio
Mice46-520.67-1.2
Rats420.67-1.2
Dogs58Not Reported

Influence of Endogenous Factors on Metabolism in Preclinical Contexts

Investigation of Sex-Dependent Metabolic Differences in Animal Models

Preclinical research in animal models has revealed significant sex-dependent differences in the metabolism of this compound (HNK). These variations are crucial for understanding the compound's pharmacokinetic profile and may have implications for its physiological effects. Studies primarily conducted in mice have demonstrated that biological sex is a critical variable influencing the metabolic pathways of ketamine and its derivatives, including (2S,6R)-HNK.

Evidence indicates that female mice exhibit higher plasma and brain concentrations of (2S,6R)-HNK compared to their male counterparts following direct administration of the compound. nih.gov This suggests that the elimination of (2S,6R)-HNK is slower in females. nih.gov Furthermore, when examining the metabolism of the parent compound, ketamine, it has been observed that its conversion to hydroxynorketamine metabolites, including (2S,6R)-HNK, is more rapid and extensive in female mice. nih.gov

To investigate the underlying mechanisms of these sex-based disparities, studies have explored the role of gonadal hormones. nih.gov In male mice, the removal of the testes (orchidectomy) led to a pharmacokinetic profile that mimicked that of female mice, characterized by lower levels of ketamine and higher levels of (2R,6R;2S,6S)-HNK after ketamine administration. nih.govnih.gov This effect was reversible with the administration of testosterone, indicating that androgens play a significant role in modulating the metabolism of ketamine and its metabolites. nih.govnih.gov Conversely, the removal of ovaries (ovariectomy) in female mice did not produce significant alterations in ketamine metabolism, suggesting a less direct role for ovarian hormones in these specific metabolic pathways. nih.govnih.gov

These findings from animal models underscore the importance of considering sex as a biological variable in the preclinical evaluation of (2S,6R)-HNK. The observed differences in metabolism, influenced by gonadal hormones, could contribute to sex-specific variations in the compound's activity and effects.

Table 1: Sex-Dependent Pharmacokinetic Differences of (2S,6R)-HNK in Mice

Parameter Male Mice Female Mice Reference
Plasma Levels of (2S,6R)-HNK (after direct administration) Lower Higher nih.govnih.gov
Brain Levels of (2S,6R)-HNK (after direct administration) Lower Higher nih.gov
Elimination Rate of (2S,6R)-HNK Faster Slower nih.govdtic.mil

Table 2: Influence of Gonadectomy on Ketamine and (2R,6R;2S,6S)-HNK Levels in Mice

Condition Effect on Ketamine Levels Effect on (2R,6R;2S,6S)-HNK Levels Reference
Orchidectomy (Male Mice) Decreased Increased nih.govnih.gov
Orchidectomy + Testosterone (Male Mice) Levels restored to baseline Levels restored to baseline nih.govnih.gov
Ovariectomy (Female Mice) No significant change No significant change nih.govnih.gov

Synthetic Methodologies and Advanced Analytical Characterization in Research

Chemical Synthesis Pathways for Stereospecific (2S,6R)-Hydroxyketamine

The stereospecific synthesis of hydroxyketamine (HKet) isomers, including (2S,6R)-HKet, is crucial for investigating their individual pharmacological profiles. One documented method involves a multi-step process starting from commercially available ketamine enantiomers.

A key pathway utilizes (S)-ketamine as the starting material. The synthesis and isolation of the (2S,6S)- and (2S,6R)-stereoisomers of hydroxyketamine have been achieved through specific chemical reactions. nih.gov While detailed step-by-step mechanisms from publicly available literature are limited, the general approach involves the controlled introduction of a hydroxyl group at the C6 position of the cyclohexanone (B45756) ring of the specific ketamine stereoisomer. This process requires careful selection of reagents and reaction conditions to ensure the desired stereochemistry is achieved and preserved. The synthesis of the diastereomeric hydroxynorketamines (HNKs), which are related metabolites, often starts from norketamine, highlighting a common strategy of using precursor metabolites for chemical synthesis. nih.gov

Enzymatic synthesis has also been explored as a highly selective method. For instance, engineered cytochrome P450 monooxygenases have been used to catalyze consecutive oxidative N-demethylation and highly regio- and stereoselective C6-hydroxylation of ketamine. acs.org While this specific example produced (2S,6S)-hydroxynorketamine from (S)-ketamine, similar biocatalytic approaches could theoretically be adapted to produce specific hydroxyketamine isomers like (2S,6R)-HKet. acs.org

Advanced Analytical Techniques for Stereoisomer Quantification in Research Matrices

The structural similarity among ketamine metabolites, particularly the stereoisomers of hydroxyketamine and hydroxynorketamine, presents a significant analytical challenge. nih.govnih.govresearchgate.net Distinguishing and accurately quantifying these compounds requires sophisticated chiral separation techniques coupled with highly sensitive detectors.

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the enantioselective analysis of ketamine and its metabolites. nih.govmdpi.comresearchgate.net This technique is particularly effective for separating the stereoisomers of hydroxynorketamine (HNK). nih.govnih.gov

In a notable application, CE-MS was used to develop a method for the enantioselective analysis of HNK stereoisomers, with a particular focus on the four pharmacologically significant 6-HNK stereoisomers. nih.govnih.gov The method employed highly sulfated γ-cyclodextrin (CD) as a chiral selector. nih.govnih.gov To prevent contamination of the mass spectrometer with the non-volatile chiral selector, a partial-filling approach was utilized. nih.govnih.gov By optimizing the concentration of the chiral selector and the length of the separation zone, researchers successfully separated the four 6-HNK stereoisomers with resolution values ranging from 0.79 to 3.17. nih.govnih.gov This method proved effective for analyzing these metabolites in complex matrices like equine urine. nih.gov

The choice of chiral selector is critical in CE. Various cyclodextrins, including neutral and negatively charged derivatives, have been tested for the chiral separation of ketamine and its derivatives. mdpi.com For instance, acetyl-β-cyclodextrin and carboxymethyl-β-cyclodextrin have been successfully used as chiral selectors in the background electrolyte to achieve enantioseparation of novel ketamine derivatives. mdpi.com

Table 1: CE-MS Chiral Separation of 6-Hydroxynorketamine Stereoisomers

ParameterConditionReference
TechniqueCapillary Electrophoresis-Mass Spectrometry (CE-MS) nih.govnih.gov
Chiral Selector5% Highly Sulfated γ-Cyclodextrin nih.govnih.gov
Background Electrolyte20 mM Ammonium (B1175870) Formate with 10% Formic Acid nih.gov
Separation ApproachPartial Filling (75%) nih.govnih.gov
Achieved Resolution (for 4 6-HNK stereoisomers)0.79 - 3.17 nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of ketamine and its metabolites in biological samples due to its high sensitivity and specificity. mums.ac.irresearchgate.net Several LC-MS/MS assays have been specifically developed and validated for the chiral separation and quantification of HNK stereoisomers. nih.govnih.gov

One such validated assay enables the separation and quantification of (2S,6S)-HNK and (2R,6R)-HNK in serum and urine, with the capability to also detect ten other hydroxylated norketamine metabolites. nih.gov This method utilized a Lux®-Amylose-2 chiral column with a gradient elution mobile phase consisting of ammonium acetate (B1210297) (pH 9) and a mixture of isopropanol (B130326) and acetonitrile. nih.gov Another advanced method employed a column-switching system that combined one achiral column and two different chiral columns (CHIRALPAK AY-RH and CHIRALPAK AS-RH) to simultaneously determine the enantiomers of ketamine, norketamine, and HNK in a single analysis with a relatively short run time of 17 minutes. nih.gov

Validation of these methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results for pharmacokinetic and other research studies. nih.govresearchgate.netcelonpharma.com For example, a developed LC-MS/MS method for rat plasma and brain samples showed intra- and inter-day precision below 7.9% and accuracy within ±5.3% over a concentration range of 12.5–2500 ng/mL. celonpharma.com

Table 2: Example of a Validated Chiral LC-MS/MS Assay for HNK Stereoisomers

ParameterSpecificationReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Chiral ColumnLux®-Amylose-2 nih.govcelonpharma.com
Mobile PhaseGradient of Ammonium Acetate (pH 9) and Isopropanol/Acetonitrile mix nih.gov
Matrices ValidatedHuman Serum and Urine nih.gov
Analytes Quantified(2S,6S)-HNK, (2R,6R)-HNK, and other HNK metabolites nih.gov
Sample PreparationLiquid-Liquid Extraction (methyl tert-butyl ether) nih.gov

The successful separation of hydroxynorketamine stereoisomers hinges on the careful optimization of the analytical method. This involves a systematic approach to selecting and refining various parameters of the separation technique, whether it be CE or LC.

For liquid chromatography, the primary factor is the choice of the chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux®-Amylose-2, CHIRALPAK series), have proven highly effective for separating the enantiomers of ketamine metabolites. mdpi.comnih.govnih.gov The selection between different CSPs can significantly impact resolution and elution order. For example, one study developed a complex column-switching system using a CHIRALPAK AY-RH column specifically for HNK stereoisomers and a CHIRALPAK AS-RH for ketamine and norketamine, demonstrating that no single chiral column was optimal for all related compounds. nih.gov The composition of the mobile phase, including the organic modifier (e.g., isopropanol, acetonitrile), pH, and additives (e.g., ammonium acetate), must also be fine-tuned to maximize the chiral recognition capabilities of the CSP. nih.govnih.gov

In capillary electrophoresis, optimization focuses on the type and concentration of the chiral selector added to the background electrolyte. nih.govnih.gov Highly sulfated cyclodextrins are particularly effective for separating the charged ketamine metabolites. nih.govnih.gov Research has shown that increasing the concentration of the chiral selector (e.g., from 2% to 5% highly sulfated γ-CD) can improve separation by providing more interaction time between the analytes and the selector, although it may also increase migration times. nih.gov Further optimization involves adjusting the applied voltage, capillary temperature, and the pH of the background electrolyte to achieve baseline separation of all stereoisomers of interest. mdpi.comunibe.ch

Theoretical Implications and Future Research Directions for 2s,6r Hydroxyketamine

Re-evaluation of the Contributions of Ketamine Metabolites to Neurobiological Responses

For a considerable time, the prevailing view was that ketamine and its primary metabolite, norketamine, were the main drivers of its clinical effects, while other metabolites like (2S,6R)-HNK were considered inactive. pnas.org However, recent preclinical studies have challenged this paradigm, demonstrating that the metabolism of ketamine to (2S,6S;2R,6R)-HNK is crucial for its antidepressant effects. westcoastketaminecenter.comnih.gov Specifically, the (2R,6R)-HNK enantiomer has been shown to produce antidepressant-like behavioral and cellular actions in animal models. westcoastketaminecenter.comnih.gov

Furthermore, studies have shown that (2R,6R)-HNK can induce lasting changes in glutamatergic synaptic plasticity in key brain regions associated with mood and reward, such as the mesolimbic circuit. nih.gov A single injection of (2R,6R)-HNK has been found to impair long-term potentiation (LTP) in the nucleus accumbens, an effect that persists for at least seven days. nih.gov These findings underscore the significant and enduring neurobiological impact of this metabolite, independent of the parent compound.

Exploration of Novel Molecular Targets and Pharmacological Pathways Beyond NMDAR Inhibition

A pivotal aspect of the research into (2S,6R)-HNK is its apparent lack of significant N-methyl-D-aspartate receptor (NMDAR) inhibition at therapeutically relevant concentrations. pnas.orgwestcoastketaminecenter.com This is a stark contrast to ketamine, whose antidepressant effects have long been attributed to its action as an NMDAR antagonist. nih.gov The discovery that (2R,6R)-HNK exerts antidepressant-like effects without directly blocking NMDARs suggests the involvement of novel molecular targets and pharmacological pathways. westcoastketaminecenter.comnih.gov

One of the key mechanisms identified is the early and sustained activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). westcoastketaminecenter.comnih.gov This AMPAR activation is thought to be a critical downstream event that contributes to the synaptic potentiation and antidepressant-like actions of (2R,6R)-HNK. nih.gov

Beyond AMPARs, research has pointed to other potential targets. (2S,6R)-HNK has been found to act as a potent negative allosteric modulator of the α7-nicotinic acetylcholine (B1216132) receptor. wikipedia.org It has also been identified as a possible ligand for the estrogen receptor ERα. wikipedia.org More recently, it was discovered to be a highly potent positive allosteric modulator of opioid receptors, including the μ-opioid receptor. wikipedia.orgbohrium.com These findings open up new avenues for understanding the complex pharmacology of ketamine's antidepressant effects and suggest that a multi-target engagement may be at play.

Table 1: Investigated Molecular Targets of (2S,6R)-Hydroxyketamine

Molecular Target Observed Effect Reference
NMDAR No significant inhibition at therapeutic concentrations pnas.orgwestcoastketaminecenter.com
AMPAR Early and sustained activation westcoastketaminecenter.comnih.gov
α7-nicotinic acetylcholine receptor Negative allosteric modulator wikipedia.org
Estrogen Receptor ERα Possible ligand wikipedia.org

Potential Development of this compound as a Prototypical Rapid-Acting Neurotherapeutic Agent

The unique pharmacological profile of (2S,6R)-HNK positions it as a promising candidate for development as a novel, rapid-acting neurotherapeutic agent. biorxiv.org Preclinical studies have consistently shown that (2R,6R)-HNK produces rapid and sustained antidepressant-like effects in various animal models. biorxiv.orgnih.gov Crucially, these effects are observed in the absence of the undesirable side effects associated with ketamine, such as dissociative symptoms and abuse potential. westcoastketaminecenter.combiorxiv.org

The separation of antidepressant efficacy from NMDAR-mediated side effects is a significant advancement in the quest for safer and more tolerable rapid-acting antidepressants. pnas.org The development of (2R,6R)-HNK and its derivatives could therefore represent a new generation of treatments for depression that retain the rapid onset of action of ketamine without its limiting adverse effects. westcoastketaminecenter.com As of late 2019, (2R,6R)-HNK has entered clinical trials for the treatment of depression. wikipedia.org

The enduring alterations in synaptic plasticity induced by a single administration of (2R,6R)-HNK further support its potential as a long-lasting therapeutic. nih.gov The ability to modulate glutamatergic transmission and plasticity in brain circuits relevant to mood and motivation is a key feature that could translate into sustained clinical benefits. nih.gov

Investigation of Genetic and Environmental Modulators Influencing this compound Bioactivity in Preclinical Systems

To fully understand the therapeutic potential of (2S,6R)-HNK, it is essential to investigate the genetic and environmental factors that may modulate its bioactivity. Preclinical research is beginning to explore how individual differences might influence the response to this compound.

For instance, one study utilized the anxious and depression-prone inbred mouse strain, DBA/2J, to assess the antidepressant-like effects of HNK, suggesting that genetic background can influence the behavioral outcomes of treatment. biorxiv.org This line of research is critical for identifying potential biomarkers that could predict treatment response in a clinical setting.

Environmental factors, such as stress, are known to play a significant role in the pathophysiology of depression and can impact treatment efficacy. Future preclinical studies should aim to elucidate how exposure to chronic stress paradigms alters the neurobiological and behavioral responses to (2S,6R)-HNK. Understanding these interactions will be vital for optimizing the therapeutic application of this compound and for personalizing treatment strategies.

Furthermore, the influence of the experimenter's sex has been shown to affect mouse behavior and responses to ketamine and (2R,6R)-HNK, highlighting the importance of controlling for environmental variables in preclinical research. This finding underscores the sensitivity of these compounds' effects to subtle environmental cues and the need for rigorous experimental design.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(2S,6S)-hydroxynorketamine
(2R,6R)-hydroxynorketamine
(R,S)-ketamine
Desipramine
(S)-ketamine
(R)-ketamine
Norketamine
MK-801

Q & A

What are the key metabolic pathways and enantiomer-specific synthesis routes for (2S,6R)-Hydroxyketamine in vivo?

(Basic)
this compound (HK) is a minor metabolite of ketamine, synthesized via hepatic hydroxylation of norketamine. The parent compound, ketamine, undergoes enantiomer-specific metabolism:

  • Racemic ketamine splits into (R)- and (S)-enantiomers.
  • (R)-ketamine is primarily metabolized to (R)-norketamine, which is further hydroxylated into (2R,6R)-HK (major pathway) and (2R,6R)-hydroxynorketamine (HNK) .
  • (S)-ketamine follows a parallel pathway, yielding (2S,6S)-HK and (2S,6S)-HNK .

Methodological Insight: Use chiral chromatography (e.g., LC-MS/MS) to separate and quantify enantiomers in plasma or brain tissue .

How can researchers quantify this compound and its isomers in biological samples?

(Basic)
Analytical Workflow:

Sample Preparation: Stabilize metabolites with enzyme inhibitors (e.g., CYP450 blockers) to prevent post-collection degradation.

Chiral Separation: Employ chiral columns (e.g., β-cyclodextrin phases) to resolve (2S,6R)-HK from (2R,6R)- and (2S,6S)-isomers.

Detection: Use tandem mass spectrometry (MS/MS) with deuterated internal standards (e.g., d4-ketamine) for precise quantification .

Key Data: Plasma concentrations of (2S,6R)-HK peak ~2–4 hours post-administration, with inter-individual variability linked to CYP3A4/2B6 activity .

What mechanisms underlie this compound’s antidepressant effects beyond NMDA receptor antagonism?

(Advanced)
While ketamine’s NMDA receptor blockade is transient, (2S,6R)-HK exerts sustained effects via:

  • AMPA Receptor Activation: Enhances synaptic plasticity by increasing BDNF release and mTORC1 signaling .
  • Anti-inflammatory Actions: Suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglia .
  • Sex-Specific Modulation: Female rodents exhibit 3× higher brain HNK levels than males, correlating with stronger antidepressant responses in forced swim tests .

Experimental Design: Compare AMPA antagonist (e.g., NBQX) co-administration in rodent models to isolate NMDA-independent pathways .

How can population pharmacokinetic (popPK) modeling optimize dosing strategies for this compound?

(Advanced)
Approach:

  • Multi-Compartment Modeling: Integrate data for ketamine, norketamine, HNK, and DHNK to predict metabolite time-concentration profiles .
  • Covariate Analysis: Adjust for factors like CYP genotype, sex, and concurrent medications (e.g., valproate, a CYP inhibitor) that alter metabolite ratios .

Case Study: In treatment-resistant bipolar depression, popPK models revealed (2S,6R)-HK as a predominant metabolite at 230 minutes post-dose in 22% of patients .

How can conflicting data on (2S,6R)-HNK’s role in antidepressant efficacy be resolved?

(Advanced)
Contradictions:

  • Animal Studies: (2R,6R)-HNK shows 24-hour antidepressant effects in mice, while (2S,6S)-HNK lacks efficacy .
  • Human Data: Plasma (2S,6S;2R,6R)-HNK levels correlate weakly with clinical response (p=0.88), suggesting species-specific mechanisms .

Resolution Strategies:

Cross-Species Metabolite Profiling: Compare brain-to-plasma ratios in rodents vs. humans.

Genetic Models: Use CRISPR-edited CYP450 mice to selectively block HNK synthesis .

What enzymatic strategies enable stereoselective synthesis of this compound?

(Advanced)
Biocatalytic Synthesis:

  • Step 1: Hydroxylate norketamine using engineered cytochrome P450 enzymes (e.g., CYP2A6 mutants) to achieve >90% regioselectivity at C6.
  • Step 2: Optimize reaction conditions (pH 7.4, NADPH cofactor) to favor (2S,6R)-HK over (2R,6R)-HK .

Yield: 40–60% conversion efficiency in E. coli whole-cell systems .

Why is sex a critical variable in experimental designs studying this compound?

(Advanced)
Key Findings:

  • Female rodents exhibit 3× higher brain HNK levels than males, driven by estrogen-enhanced CYP3A4 activity .
  • In humans, female MDD patients show faster and stronger antidepressant responses to ketamine .

Methodological Recommendations:

  • Stratify clinical trials by sex and measure estrogen/progesterone levels.
  • Use ovariectomized rodent models to isolate hormonal effects .

How do deuterated ketamine analogs clarify (2S,6R)-HNK’s role in vivo?

(Advanced)
Deuterium Labeling:

  • 6,6-Dideuteroketamine: Blocks hydroxylation at C6, reducing (2S,6R)-HNK synthesis by >80% without altering ketamine’s NMDA affinity .
  • Functional Impact: Administering deuterated ketamine abolishes antidepressant effects in forced swim tests, confirming HNK’s necessity .

Application: Use deuterated tracers in PET/MRI studies to map metabolite distribution in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.